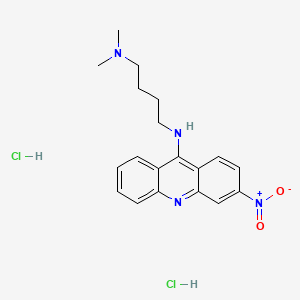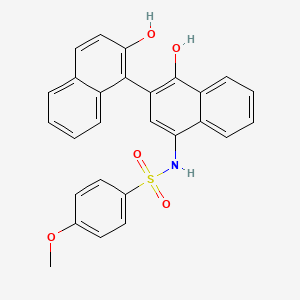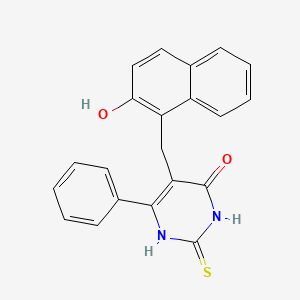
Cambinol
Vue d'ensemble
Description
Le Cambinol est un composé hétérocyclique synthétique connu pour ses effets inhibiteurs sur certaines enzymes, notamment les sirtuines (SIRT1 et SIRT2) et la sphingomyélinase neutre 2 (nSMase2). Il a suscité un intérêt considérable en raison de ses propriétés neuroprotectrices potentielles et de son rôle dans la modulation des réponses au stress cellulaire .
Applications De Recherche Scientifique
Cambinol has a wide range of scientific research applications, including:
Neuroprotection: this compound has been shown to inhibit neutral sphingomyelinase 2, reducing ceramide levels and preventing neuronal cell death.
Cancer Research: As an inhibitor of sirtuins, this compound can modulate cellular stress responses and has been investigated for its potential use in cancer treatment.
Epigenetic Regulation: This compound’s ability to inhibit histone deacetylases makes it a valuable tool for studying epigenetic mechanisms and their role in gene expression and cellular differentiation.
Mécanisme D'action
Le Cambinol exerce ses effets par le biais de multiples mécanismes :
Inhibition des sirtuines : Le this compound inhibe les désacétylases dépendantes du NAD SIRT1 et SIRT2, conduisant à une augmentation de l’acétylation des protéines telles que p53, Ku70 et Foxo3a.
Inhibition de la sphingomyélinase neutre 2 : En inhibant la nSMase2, le this compound réduit la production de céramide, une molécule lipidique impliquée dans la mort cellulaire et l’inflammation.
Analyse Biochimique
Biochemical Properties
Cambinol plays a significant role in biochemical reactions, particularly in the inhibition of nSMase2 . This enzyme is responsible for the hydrolysis of sphingomyelin, leading to the production of ceramide, a bioactive lipid that plays a crucial role in stress responses . This compound’s interaction with nSMase2 results in the reduction of ceramide levels, thereby mitigating neuronal cell death .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. For instance, it has been found to decrease tumor necrosis factor-α or interleukin-1 β-induced increases of ceramide and cell death in primary neurons . This suggests that this compound can influence cell function by modulating cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Specifically, it acts as an uncompetitive inhibitor of nSMase2, thereby preventing the increase in ceramide levels and subsequent neuronal cell death . Moreover, it inhibits SIRT1 activity, leading to the hyperacetylation of key stress response proteins and promoting cell cycle arrest .
Metabolic Pathways
This compound is involved in the sphingolipid metabolic pathway through its interaction with nSMase2 . By inhibiting this enzyme, this compound affects the production of ceramide, a key metabolite in this pathway .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le Cambinol est synthétisé par un processus en plusieurs étapes impliquant la réaction du bêta-naphtol avec divers réactifs pour former la structure hétérocyclique finale. Les voies de synthèse et les conditions réactionnelles spécifiques peuvent varier, mais impliquent généralement :
Formation de composés intermédiaires : Les étapes initiales comprennent souvent la formation de composés intermédiaires par des réactions telles que la nitration, la réduction et la cyclisation.
Cyclisation finale : La dernière étape implique généralement une cyclisation pour former la structure hétérocyclique du this compound.
Méthodes de production industrielle
Bien que les méthodes de production industrielle détaillées ne soient pas largement documentées, la synthèse du this compound à l’échelle industrielle impliquerait probablement l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de méthodes de criblage à haut débit pour identifier les voies de synthèse et les conditions réactionnelles les plus efficaces .
Analyse Des Réactions Chimiques
Types de réactions
Le Cambinol subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein du this compound, modifiant potentiellement son activité biologique.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la structure du this compound, ce qui peut être utile pour créer des analogues aux propriétés variables.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent les agents oxydants (par exemple, le peroxyde d’hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution. Les conditions spécifiques, telles que la température et le solvant, dépendent de la réaction et du produit souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound. Ces dérivés peuvent avoir des activités biologiques et des propriétés différentes, ce qui les rend utiles pour des recherches et un développement supplémentaires .
Applications de la recherche scientifique
Le this compound a une large gamme d’applications de recherche scientifique, notamment :
Neuroprotection : Le this compound a été montré pour inhiber la sphingomyélinase neutre 2, réduisant les niveaux de céramide et empêchant la mort cellulaire neuronale.
Recherche sur le cancer : En tant qu’inhibiteur des sirtuines, le this compound peut moduler les réponses au stress cellulaire et a été étudié pour son utilisation potentielle dans le traitement du cancer.
Régulation épigénétique : La capacité du this compound à inhiber les désacétylases d’histones en fait un outil précieux pour étudier les mécanismes épigénétiques et leur rôle dans l’expression des gènes et la différenciation cellulaire.
Comparaison Avec Des Composés Similaires
Le Cambinol est unique dans ses effets inhibiteurs doubles sur les sirtuines et la nSMase2. Les composés similaires comprennent :
La combinaison unique d’effets inhibiteurs du this compound et ses applications thérapeutiques potentielles en font un composé précieux pour des recherches et un développement supplémentaires.
Propriétés
IUPAC Name |
5-[(2-hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-18-11-10-13-6-4-5-9-15(13)16(18)12-17-19(14-7-2-1-3-8-14)22-21(26)23-20(17)25/h1-11,24H,12H2,(H2,22,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNSQVIUFZVNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)CC3=C(C=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390573 | |
| Record name | Cambinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1mg/mL | |
| Record name | Cambinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15493 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Cambinol inhibits the NAD-dependant deacetylases SIRT1 and SIRT2, members of a protein family known as sirtuins. Inhibiting SIRT1 and SIRT2 while cells are under stress increases acetylation of p53, Ku70, and Foxo3a. This inhibition sensitizes cells to the action of drugs like [etoposide] and [paclitaxel], not just other drugs that damage DNA. Although the mechanism of this sensitizing is not defined, it is not dependent on p53, Ku70, or Foxo3a. The independent mechanism suggests the existence of more molecular targets. Cambinol is noncompetitive against NAD and competitive against H-4 peptide, substrates of SIRT2. Inhibiting SIRT2 increases the acetylation of tubulin. Cambinol also increases the acetylation of BCL6, a protein necessary for oncogenesis. Cambinol is also a weak inhibitor of SIRT5. | |
| Record name | Cambinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15493 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
14513-15-6 | |
| Record name | Cambinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014513156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cambinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15493 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cambinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cambinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cambinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAMBINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S2PHY4FNC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cambinol and what is its primary mechanism of action?
A1: this compound is a synthetic, small molecule inhibitor that primarily targets the sirtuin family of NAD+-dependent deacetylase enzymes, specifically SIRT1 and SIRT2. [, ] this compound inhibits these enzymes, leading to increased acetylation of their target proteins.
Q2: What are the downstream effects of inhibiting SIRT1 and SIRT2 with this compound?
A2: Inhibiting SIRT1 with this compound can lead to:
- Increased p53 acetylation and activity: This promotes cell cycle arrest and apoptosis. [, , ]
- Reduced cancer stem cell populations and inhibition of epithelial-mesenchymal transition (EMT) in breast cancer models: This suggests a potential role in preventing tumor metastasis and recurrence. [, ]
- Impaired proliferation of multiple myeloma cells: This highlights its potential as a therapeutic agent for multiple myeloma. []
- Induction of cell differentiation: This has been observed in MCF-7, NB4, and 3T3-L1 cell lines, suggesting therapeutic potential for differentiation therapy. []
- Inhibition of tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β) induced increases in ceramide and cell death in neurons: This suggests a potential neuroprotective role for this compound. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C19H16N4O3 and a molecular weight of 348.36 g/mol.
Q4: Is there any available spectroscopic data for this compound?
A5: While specific spectroscopic data for this compound is not readily available within the provided research, various analytical techniques, including LC-ESI MS/MS, have been employed to characterize its activity and effects. []
Q5: How stable is this compound under various conditions?
A5: The provided research does not extensively delve into the stability of this compound under various environmental conditions. Further investigation is needed to fully understand its stability profile.
Q6: Does this compound possess any catalytic properties?
A7: this compound acts as an enzyme inhibitor, not a catalyst. It exerts its effects by binding to and inhibiting the activity of SIRT1 and SIRT2, preventing them from performing their catalytic deacetylation reactions. []
Q7: What are the potential applications of this compound based on its known activity?
A7: Based on the available research, this compound demonstrates potential applications in various fields, including:
- Oncology: As an antitumor agent against multiple myeloma, Burkitt lymphoma, and potentially other cancers by inducing apoptosis, cell cycle arrest, and inhibiting cancer stem cell properties. [, , , , ]
- Neurodegenerative diseases: As a neuroprotective agent against Parkinson’s disease and other neurodegenerative disorders by inhibiting nSMase2 and reducing ceramide-dependent neurodegeneration. [, ]
Q8: How do modifications to the this compound structure affect its activity and selectivity?
A9: Studies have shown that introducing substituents at the N1-position of this compound can significantly impact its potency and selectivity for different sirtuin isoforms. [, ] For instance, specific N1-benzyl substitutions have led to the development of analogues with enhanced selectivity for either SIRT1 or SIRT2. []
Q9: In what cell-based assays and animal models has this compound shown efficacy?
A9: this compound has shown efficacy in various in vitro and in vivo models:
- In vitro: Inhibited proliferation and induced apoptosis in multiple myeloma cell lines (RPMI8226 and U266) [], induced differentiation in MCF-7, NB4, and 3T3-L1 cell lines [], and decreased TNFα- or IL-1β-induced increases in ceramide and cell death in primary neurons. []
- In vivo: Reduced tumor growth in a Burkitt lymphoma mouse xenograft model [] and inhibited tumor growth and metastasis in a xenograft tumor study. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Proline,N-[1-carboxy-5-[[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-1H-indol-2-yl]carbonyl]amino]pentyl]alanyl-](/img/structure/B1668159.png)
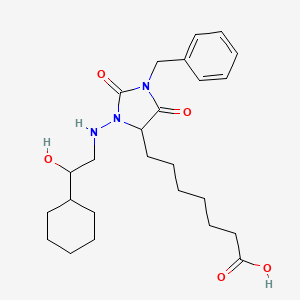
![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668161.png)

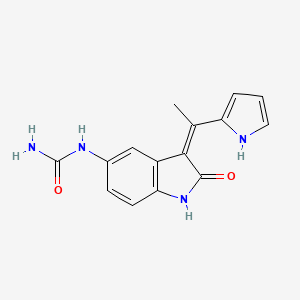
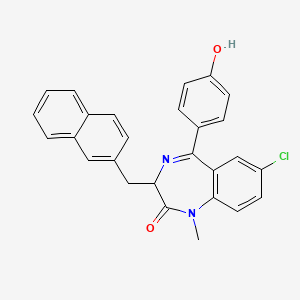

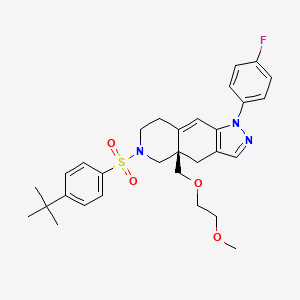
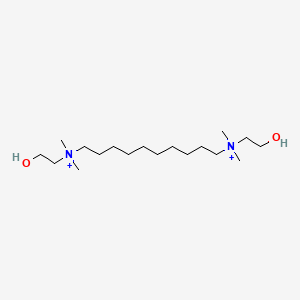
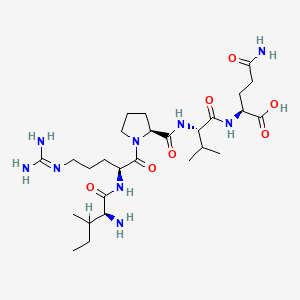
![11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid](/img/structure/B1668174.png)
